

Application Notes and Protocols for Ivaltinostat (Formic) in Pancreatic Cancer Cells

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Compound of Interest

Compound Name: Ivaltinostat formic

Cat. No.: B8201730

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Introduction

Ivaltinostat (also known as CG-200745) is a potent, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies of various cancers, including pancreatic ductal adenocarcinoma (PDAC).^[1]^[2] By inhibiting HDAC enzymes, Ivaltinostat leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression, induction of apoptosis, and cell cycle arrest in cancer cells.^[1] These application notes provide detailed experimental protocols for investigating the effects of Ivaltinostat on pancreatic cancer cells, along with data presentation guidelines and visualizations of the key signaling pathways involved.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Efficacy of Ivaltinostat in Pancreatic Cancer Cell Lines

Cell Line	IC50 (μM)	Assay	Duration (hours)	Reference
BxPC-3	2.4	MTT Assay	72	(Chung et al., 2017)
Cfpac-1	10.7	MTT Assay	72	(Chung et al., 2017)
HPAC	7.4	MTT Assay	72	(Chung et al., 2017)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of Ivaltinostat in pancreatic cancer cell lines.

Materials:

- Pancreatic cancer cell lines (e.g., BxPC-3, Cfpac-1, HPAC)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Ivaltinostat (formic salt)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Plate reader

Procedure:

- Seed pancreatic cancer cells into 96-well plates at a density of 3×10^3 to 8×10^3 cells per well in 100 μ L of complete medium and incubate for 24 hours.[3][4]
- Prepare serial dilutions of Ivaltinostat in complete medium.
- Replace the medium in the wells with 100 μ L of the diluted Ivaltinostat solutions. Include a vehicle control (DMSO).
- Incubate the plates for 72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[3]
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by Ivaltinostat in pancreatic cancer cells.

Materials:

- Pancreatic cancer cells (e.g., BxPC-3)
- Ivaltinostat
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with Ivaltinostat at concentrations around the IC50 value for 48-72 hours. Include a vehicle control.
- Harvest the cells, including both adherent and floating cells.
- Wash the cells twice with cold PBS.[5]
- Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.[5]
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.[6][7][8]
- Incubate the cells in the dark at room temperature for 15 minutes.[6][7][8]
- Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for detecting changes in protein expression and post-translational modifications following Ivaltinostat treatment.

Materials:

- Pancreatic cancer cells
- Ivaltinostat
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-PARP, anti-cleaved caspase-3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagents

Procedure:

- Treat cells with Ivaltinostat at the desired concentrations and time points.
- Lyse the cells in lysis buffer and determine the protein concentration.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C. (Recommended dilutions: anti-acetyl-Histone H3, 1:1000; anti-PARP, 1:1000; anti-cleaved caspase-3, 1:500).
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescence detection system.

In Vivo Xenograft Model

This protocol describes the establishment of an orthotopic pancreatic cancer xenograft model to evaluate the in vivo efficacy of Ivaltinostat.

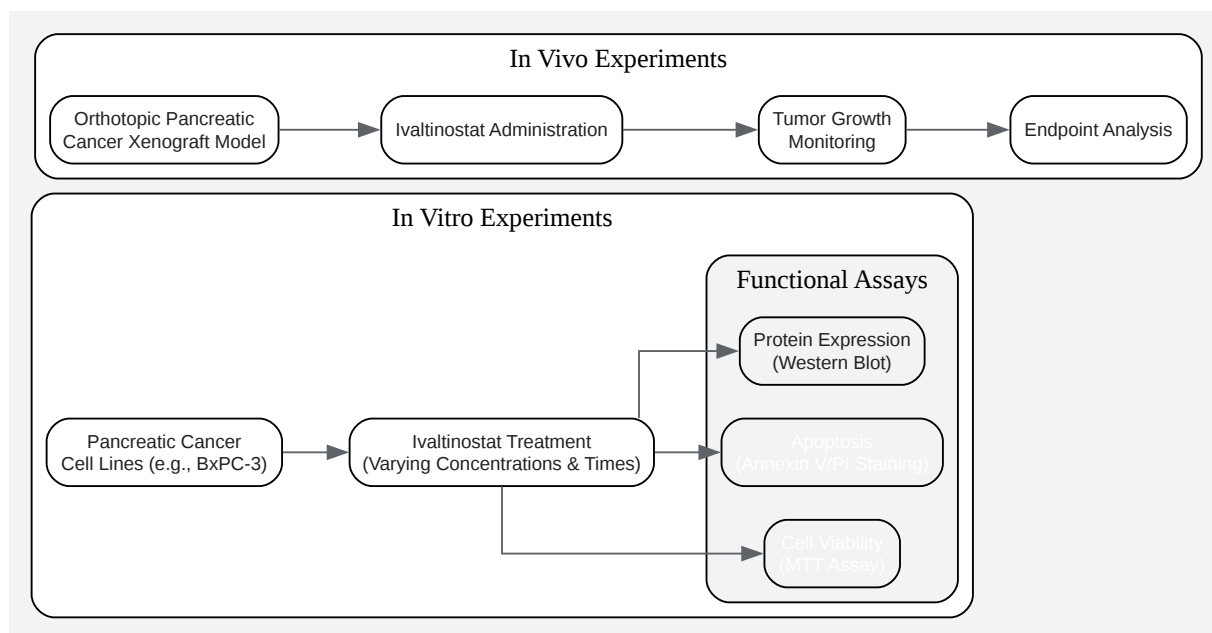
Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- Pancreatic cancer cells (e.g., BxPC-3)
- Matrigel (optional)
- Ivaltinostat
- Vehicle control

Procedure:

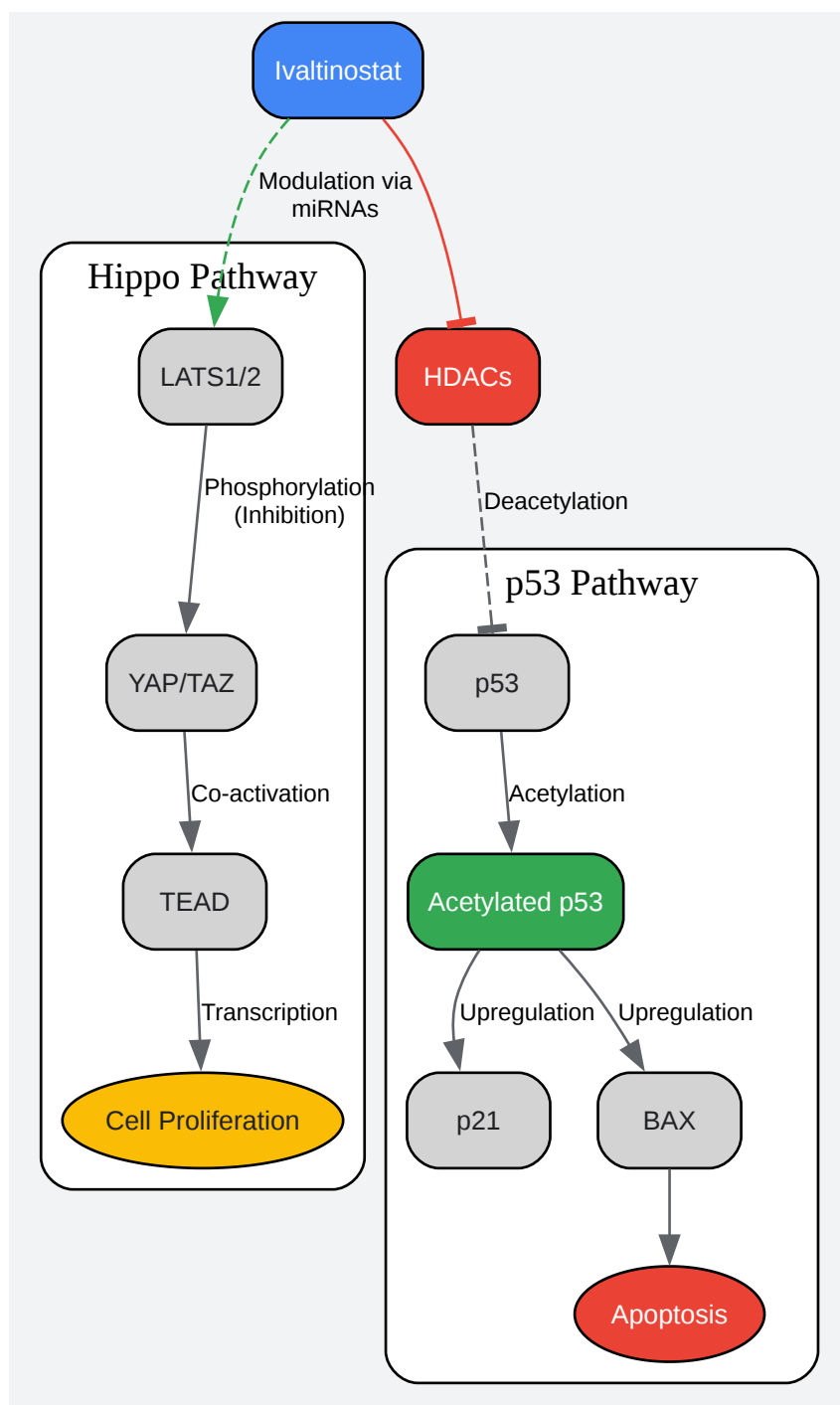
- Subcutaneously inject pancreatic cancer cells into the flank of immunocompromised mice.[\[9\]](#)
- Once tumors reach a certain volume, excise them and cut them into small fragments.
- Surgically implant a tumor fragment into the pancreas of new recipient mice.[\[9\]](#)[\[10\]](#)
- Alternatively, inject a suspension of pancreatic cancer cells directly into the pancreas.[\[11\]](#)
- Allow the tumors to establish for a set period.
- Administer Ivaltinostat (e.g., intravenously) according to a predetermined dosing schedule. A clinically relevant dose has been determined to be 250 mg/m².[\[1\]](#)[\[2\]](#)[\[12\]](#) Include a vehicle-treated control group.
- Monitor tumor growth using calipers or imaging techniques.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

Mandatory Visualizations



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Caption: Experimental workflow for evaluating Ivaltinostat in pancreatic cancer.



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Caption: Ivaltinostat's proposed mechanism of action in pancreatic cancer.

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